molecular formula C12H4Cl6 B1329231 2,2',3,4,4',6'-Hexachlorobiphenyl CAS No. 59291-64-4

2,2',3,4,4',6'-Hexachlorobiphenyl

Cat. No. B1329231
CAS RN: 59291-64-4
M. Wt: 360.9 g/mol
InChI Key: XBBRGUHRZBZMPP-UHFFFAOYSA-N
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Description

2,2',3,4,4',6'-Hexachlorobiphenyl is a type of chlorinated biphenyl with multiple chlorine atoms attached to the biphenyl structure. While the provided papers do not directly discuss this specific compound, they do provide insights into the general field of chlorinated biphenyls and related compounds. For instance, the shorthand numbering system for chlorobiphenyls is discussed, which could be applied to understand the naming and structure of 2,2',3,4,4',6'-Hexachlorobiphenyl .

Synthesis Analysis

The synthesis of chlorinated biphenyls is not directly addressed in the provided papers. However, the synthesis of related compounds is discussed, such as the preparation of substituted hexa-2,4-diynes through bromination and a copper-catalyzed Grignard reaction, followed by a catalyzed coupling under Hay conditions . This methodology could potentially be adapted for the synthesis of chlorinated biphenyls by substituting the appropriate chlorinated reactants.

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls can be complex due to the presence of multiple chlorine atoms. The papers provided discuss the molecular structures of related compounds, such as the determination of the crystal structure of a chlorinated 2H-chromen-2-one derivative and a dihydroxylated metabolite of dichlorobiphenyl . These studies highlight the importance of X-ray diffraction analysis in determining the conformation and arrangement of substituents in chlorinated aromatic compounds.

Chemical Reactions Analysis

Chemical reactions involving chlorinated biphenyls can include various transformations, such as oxidation. One of the papers describes the oxidation of substituted hexa-2,4-diynes to produce diones . While this reaction is not directly related to 2,2',3,4,4',6'-Hexachlorobiphenyl, it provides an example of how chlorinated aromatic compounds can undergo chemical changes.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated biphenyls are influenced by their molecular structure. The provided papers do not discuss the properties of 2,2',3,4,4',6'-Hexachlorobiphenyl specifically, but they do provide information on related compounds. For example, the crystal structure and stacking interactions of a chlorinated 2H-chromen-2-one derivative are described , and the intramolecular hydrogen bonding and π-π stacking in a dihydroxylated dichlorobiphenyl are detailed . These interactions can affect the melting point, solubility, and stability of the compounds.

Scientific Research Applications

Solubility in Supercritical Fluids

Research by Anitescu and Tavlarides (1999) explores the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,4,4',6'-hexachlorobiphenyl, in supercritical fluids. This study is significant for understanding the behavior of PCBs in supercritical carbon dioxide, which could be relevant for environmental remediation technologies (Anitescu & Tavlarides, 1999).

Degradational Indicator

Turrio-Baldassarri et al. (1997) suggest that the ratio of hexachlorobiphenyl congeners, including 2,2',3,4,4',6'-hexachlorobiphenyl, could serve as a degradational and analytical indicator in various biotic matrices. This implies its potential use in environmental studies and pollution monitoring (Turrio-Baldassarri et al., 1997).

Metabolic Activity in Liver

A study by Stonard and Greig (1976) examines the impact of various hexachlorobiphenyl isomers, including 2,2',3,4,4',6'-hexachlorobiphenyl, on hepatic microsomal drug metabolism. This research provides insights into how these compounds interact with liver enzymes, which is crucial for understanding their toxicological effects (Stonard & Greig, 1976).

Enzyme Induction Effects

Püttmann et al. (1989) investigate the induction of drug-metabolizing enzymes by atropisomers of polychlorinated biphenyls, including 2,2',3,4,4',6-hexachlorobiphenyl. This study is significant for understanding the biochemical interactions and potential health implications of PCB exposure (Püttmann et al., 1989).

Distribution and Excretion Patterns

Matthews and Tuey (1980) explore the distribution and excretion patterns of hexachlorobiphenyl isomers, including 2,2',3,4,4',6'-hexachlorobiphenyl, in rats. Their findings are important for understanding how these compounds are processed and eliminated in biological systems (Matthews & Tuey, 1980).

Safety And Hazards

2,2’,3,4,4’,6’-Hexachlorobiphenyl is considered a probable carcinogen . It was found to bioaccumulate and cause harmful health effects, which led to its ban in the 1970s .

properties

IUPAC Name

1,2,3-trichloro-4-(2,4,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-3-8(15)10(9(16)4-5)6-1-2-7(14)12(18)11(6)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBRGUHRZBZMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074186
Record name 2,2',3,4,4',6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,4',6'-Hexachlorobiphenyl

CAS RN

59291-64-4
Record name 2,2',3,4,4',6'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059291644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0T35AMK10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
JT Borlakoglu, MGB Drew, JPG Wilkins… - Biochimica et Biophysica …, 1990 - Elsevier
The metabolism by rat hepatic microsomal cytochrome P-450-dependent monooxygenases of several model substrates that are specific for individual isoforms of cytochrome P-450 and …
Number of citations: 27 www.sciencedirect.com
E Uwimana, B Cagle, C Yeung, X Li… - Toxicological …, 2019 - academic.oup.com
Polychlorinated biphenyls (PCBs) have been associated with neurodevelopmental disorders. Several neurotoxic congeners display axial chirality and atropselectively affect cellular …
Number of citations: 12 academic.oup.com
I Kania-Korwel, KC Hornbuckle, LW Robertson… - Food and chemical …, 2008 - Elsevier
Although ingestion is the major route of exposure to polychlorinated biphenyls (PCBs), dietary factors altering their absorption and excretion are only poorly understood. In the present …
Number of citations: 34 www.sciencedirect.com
M Püttmann, M Arand, F Oesch… - … and Biological Activity …, 1990 - hero.epa.gov
CHIRALITY AND THE INDUCTION OF XENOBIOTIC-METABOLIZING ENZYMES - EFFECTS OF THE ATROPISOMERS OF THE POLYCHLORINATED BIPHENYL 2,2',3,4,4',6-HEXACHLOROBIPHENYL …
Number of citations: 24 hero.epa.gov
K Pěnčíková, P Brenerová, L Svržková, E Hrubá… - … Science and Pollution …, 2018 - Springer
PCB 136 is an environmentally relevant chiral PCB congener, which has been found in vivo to be present in form of rotational isomers (atropisomers). Its atropselective …
Number of citations: 12 link.springer.com
MA Denomme, S Bandiera, I Lambert, L Copp… - Biochemical …, 1983 - Elsevier
Several polychlorinated biphenyl (PCB) isomers and congeners resemble phenobarbitone (PB) in their mode of induction of the hepatic drug-metabolizing enzymes; however, unlike …
Number of citations: 89 www.sciencedirect.com
LE Rodman, SI Shedlofsky, A Mannschreck… - Biochemical …, 1991 - Elsevier
The atropisomers of 2,2',3,4,6-pentachlorobiphenyl (PeCB), 2,2',3,4,4',6-hexachlorobiphenyl (HeCB), and 2,2',3,3',4,4',6,6'-octachlorobiphenyl (OCB) were studied in the chick embryo …
Number of citations: 106 www.sciencedirect.com
M Püttmann, A Mannschreck, F Oesch… - Biochemical …, 1989 - Elsevier
Atropisomers of the polychlorinated biphenyls 2,2',3,4,4',6-hexachlorobiphenyl (II) and 2,2',3,3',4,4',6,6'-octachlorobiphenyl (III), stable to racemization under physiological conditions, …
Number of citations: 108 www.sciencedirect.com
M Püttmann, M Arand, F Oesch, A Mannschreck… - 1990 - epub.uni-regensburg.de
Chirality and the Induction of Xenobiotic-Metabolizing Enzymes: Effects of the Atropisomers of 2,2;3,4,4;6-Hexachlorobiphenyl - Publikationsserver der Universität Regensburg …
Number of citations: 0 epub.uni-regensburg.de
HJ Lehmler, E Uwimana, LE Dean… - Chemical research in …, 2022 - ACS Publications
Chiral polychlorinated biphenyls (PCB) are environmentally relevant developmental neurotoxicants. Because their hydroxylated metabolites (OH-PCBs) are also neurotoxic, it is …
Number of citations: 2 pubs.acs.org

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